Cas no 338759-76-5 (Methyl 6-methoxy-2H-chromene-3-carboxylate)
Methyl 6-methoxy-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- 6-Methoxy-2H-chromene-3-carboxylic acid methyl ester
- HMS1364H06
- methylmethoxychromenecarboxylate
- J-522557
- DTXSID30363150
- 338759-76-5
- 5G-325S
- DB-068893
- Bionet2_000160
- AKOS005070534
- MFCD00202061
- methyl6-methoxy-2H-chromene-3-carboxylate
- CS-0327706
- AB04734
-
- MDL: MFCD00202061
- Inchi: 1S/C12H12O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-6H,7H2,1-2H3
- InChI Key: VRHDLAUULLXIQN-UHFFFAOYSA-N
- SMILES: O1CC(C(=O)OC)=CC2C=C(C=CC1=2)OC
Computed Properties
- Exact Mass: 220.07400
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Melting Point: 82-84°
- PSA: 44.76000
- LogP: 1.64400
Methyl 6-methoxy-2H-chromene-3-carboxylate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 6-methoxy-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283868-1g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | 95% | 1g |
$564 | 2021-06-17 | |
| Chemenu | CM283868-5g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | 95% | 5g |
$1294 | 2021-06-17 | |
| Alichem | A449042655-1g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | 95% | 1g |
$603.00 | 2023-09-02 | |
| Alichem | A449042655-5g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | 95% | 5g |
$1425.52 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03549-1g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | - | 1g |
¥9968.0 | 2024-07-18 | |
| Apollo Scientific | OR32845-1g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | 95% | 1g |
£462.00 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0042-1g |
6-Methoxy-2H-chromene-3-carboxylic acid methyl ester |
338759-76-5 | 96% | 1g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0042-5g |
6-Methoxy-2H-chromene-3-carboxylic acid methyl ester |
338759-76-5 | 96% | 5g |
58345.32CNY | 2021-05-08 | |
| Chemenu | CM283868-1g |
Methyl 6-methoxy-2H-chromene-3-carboxylate |
338759-76-5 | 95% | 1g |
$597 | 2022-06-11 | |
| abcr | AB256758-1 g |
Methyl 6-methoxy-2H-chromene-3-carboxylate, 95%; . |
338759-76-5 | 95% | 1g |
€587.80 | 2023-04-27 |
Methyl 6-methoxy-2H-chromene-3-carboxylate Suppliers
Methyl 6-methoxy-2H-chromene-3-carboxylate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Methyl 6-methoxy-2H-chromene-3-carboxylate
Methyl 6-methoxy-2H-chromene-3-carboxylate (CAS No. 338759-76-5): An Overview of a Promising Compound in Pharmaceutical Research
Methyl 6-methoxy-2H-chromene-3-carboxylate (CAS No. 338759-76-5) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of chromenes, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
The chemical structure of Methyl 6-methoxy-2H-chromene-3-carboxylate consists of a chromene ring with a methoxy group at the 6-position and a methyl ester group at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting target for further investigation.
Recent studies have highlighted the potential therapeutic applications of Methyl 6-methoxy-2H-chromene-3-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antioxidant activity, which could be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The researchers found that Methyl 6-methoxy-2H-chromene-3-carboxylate effectively scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
In addition to its antioxidant properties, Methyl 6-methoxy-2H-chromene-3-carboxylate has also shown promise in anti-inflammatory research. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that Methyl 6-methoxy-2H-chromene-3-carboxylate could be a valuable candidate for developing anti-inflammatory drugs.
The anticancer potential of Methyl 6-methoxy-2H-chromene-3-carboxylate has also been explored. A research group at the National Cancer Institute reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation, making it a promising lead compound for further drug development.
Beyond its therapeutic applications, Methyl 6-methoxy-2H-chromene-3-carboxylate has also been studied for its potential use in drug delivery systems. Researchers at the University of Manchester have developed nanoparticle formulations containing this compound, which show enhanced bioavailability and targeted delivery to specific tissues. This approach could improve the efficacy and reduce the side effects of Methyl 6-methoxy-2H-chromene-3-carboxylate-based treatments.
The synthesis of Methyl 6-methoxy-2H-chromene-3-carboxylate has been optimized using various methodologies to ensure high yield and purity. One common synthetic route involves the condensation of resorcinol with an appropriate ester followed by methylation. This process can be fine-tuned to produce large quantities of the compound for both research and commercial purposes.
In conclusion, Methyl 6-methoxy-2H-chromene-3-carboxylate (CAS No. 338759-76-5) is a multifaceted compound with significant potential in pharmaceutical research. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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